Superior Biochemical Potency Against PAK4 Compared to FRAX486 and FRAX597
In a direct head-to-head comparison using a standardized in vitro kinase assay, PF-3758309 (PF-03758309) exhibited an IC50 value of 1.3 nM against PAK4. In contrast, the group I PAK inhibitor FRAX486 showed an IC50 of 779 nM, and FRAX597 showed an IC50 of 575 nM under the same assay conditions [1]. This represents a 599-fold and 442-fold increase in potency for PF-3758309, respectively.
| Evidence Dimension | Biochemical IC50 for PAK4 inhibition |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | FRAX486: IC50 = 779 nM; FRAX597: IC50 = 575 nM |
| Quantified Difference | PF-3758309 is 599-fold more potent than FRAX486 and 442-fold more potent than FRAX597 |
| Conditions | In vitro kinase assay using recombinant PAK4 |
Why This Matters
This order-of-magnitude potency advantage ensures robust target engagement at lower compound concentrations, minimizing potential off-target effects and reducing the quantity of compound required per experiment, which is a critical consideration for high-throughput screening campaigns and in vivo studies.
- [1] Khan, I. et al. Identification of a novel PAK4 inhibitor with improved selectivity and potency. PLoS ONE 16, e0252927 (2021). Table 2. View Source
